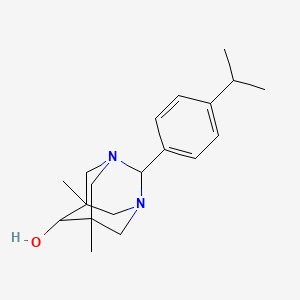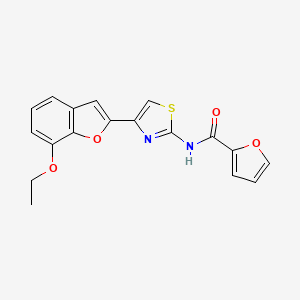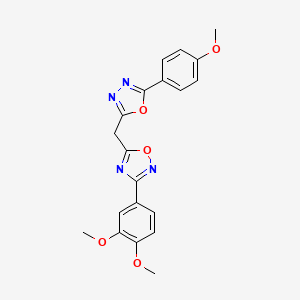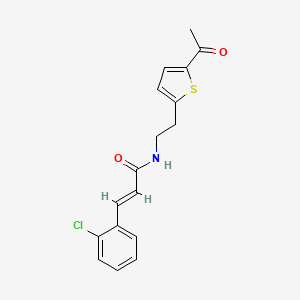
(1R,2R,3S,5R,6R,7S)-2-(4-isopropylphenyl)-5,7-dimethyl-1,3-diazaadamantan-6-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,2R,3S,5R,6R,7S)-2-(4-isopropylphenyl)-5,7-dimethyl-1,3-diazaadamantan-6-ol, commonly referred to as ADAM, is a synthetic compound that has been widely used in scientific research for its unique properties. ADAM belongs to the class of adamantane derivatives and has a complex molecular structure that makes it a valuable tool for studying various biological processes.
作用机制
ADAM works by binding to specific amino acid residues on the surface of proteins and receptors. This binding alters the fluorescence properties of ADAM, allowing researchers to detect and quantify the labeled biomolecules. ADAM has been shown to have high affinity and specificity for several proteins and receptors, making it a valuable tool for studying their function and localization.
Biochemical and Physiological Effects
ADAM has been shown to have minimal effects on the biochemical and physiological properties of the labeled proteins and receptors. It does not interfere with their function or signaling pathways, making it a valuable tool for studying their native behavior in living cells.
实验室实验的优点和局限性
ADAM has several advantages over other labeling techniques, including its high specificity, low toxicity, and ease of use. It can be used in a wide range of cell types and experimental conditions, making it a versatile tool for studying various biological processes. However, ADAM has some limitations, including its high cost and the need for specialized equipment for fluorescence microscopy.
未来方向
There are several future directions for the use of ADAM in scientific research. One area of interest is the development of new ADAM derivatives with improved properties, such as higher affinity and specificity for specific proteins and receptors. Another area of interest is the application of ADAM in live animal imaging, which could provide valuable insights into the behavior and function of biomolecules in vivo. Finally, the use of ADAM in high-throughput screening assays could accelerate the discovery of new drugs and therapeutic targets.
合成方法
The synthesis of ADAM involves several steps, including the reaction of 4-isopropylbenzylamine with formaldehyde, followed by the addition of methylamine and subsequent reduction with sodium borohydride. The final product is a white crystalline powder that is highly soluble in water and other polar solvents.
科学研究应用
ADAM has been extensively used in scientific research for its ability to label and visualize specific proteins and receptors in living cells. It acts as a fluorescent probe that can be attached to specific biomolecules, allowing researchers to track their movement and interactions in real-time. ADAM has been used to study a wide range of biological processes, including protein-protein interactions, receptor trafficking, and intracellular signaling pathways.
属性
IUPAC Name |
5,7-dimethyl-2-(4-propan-2-ylphenyl)-1,3-diazatricyclo[3.3.1.13,7]decan-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O/c1-13(2)14-5-7-15(8-6-14)16-20-9-18(3)10-21(16)12-19(4,11-20)17(18)22/h5-8,13,16-17,22H,9-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYSNRCGNHGVFDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2N3CC4(CN2CC(C3)(C4O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2R,3S,5R,6R,7S)-2-(4-isopropylphenyl)-5,7-dimethyl-1,3-diazaadamantan-6-ol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Cyclopropyl-4-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2841797.png)

![N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)pivalamide](/img/structure/B2841800.png)

![N-(3,5-dimethoxyphenyl)-2-[6-fluoro-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]acetamide](/img/structure/B2841806.png)

![N-[(3S)-Oxan-3-yl]prop-2-enamide](/img/structure/B2841811.png)


![1-[5-(4-Chloro-3-nitrobenzoyl)-4-methyl-1,3-thiazol-2-yl]piperidine](/img/structure/B2841815.png)
![N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)propanamide](/img/structure/B2841816.png)
